4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
TRANS-4-[({[3-(3,4-DIMETHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexane ring, a pyridazine ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-[({[3-(3,4-DIMETHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from commercially available starting materials. The process may include:
Formation of the pyridazine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxyphenyl group: This step may involve a substitution reaction where the dimethoxyphenyl group is introduced to the pyridazine ring.
Attachment of the cyclohexane ring: This can be done through a coupling reaction, ensuring the correct stereochemistry is maintained.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
TRANS-4-[({[3-(3,4-DIMETHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with a higher hydrogen content.
Scientific Research Applications
TRANS-4-[({[3-(3,4-DIMETHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of TRANS-4-[({[3-(3,4-DIMETHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3,4-Dimethoxyphenethylamine
- N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide
Uniqueness
TRANS-4-[({[3-(3,4-DIMETHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27N3O6 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H27N3O6/c1-30-18-9-7-16(11-19(18)31-2)17-8-10-21(27)25(24-17)13-20(26)23-12-14-3-5-15(6-4-14)22(28)29/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,23,26)(H,28,29) |
InChI Key |
HZICPWWKCSMTCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CCC(CC3)C(=O)O)OC |
Origin of Product |
United States |
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